The Chemical and Pharmacological Architecture of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
The Chemical and Pharmacological Architecture of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, the 1,3-dihydro-indol-2-one (oxindole) scaffold is recognized as a highly privileged pharmacophore. It serves as the structural backbone for numerous FDA-approved and clinical-stage receptor tyrosine kinase (RTK) inhibitors, including sunitinib and famitinib[1][2]. 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS: 1082990-05-3) represents a critical, advanced synthetic intermediate in the development of next-generation multi-targeted kinase inhibitors[3][4].
This whitepaper provides a comprehensive analysis of the physicochemical properties, structure-activity relationship (SAR) rationale, and synthetic utility of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one. By examining the electronic and steric contributions of its substituents, we elucidate why this specific molecular architecture is optimal for downstream functionalization into highly potent antineoplastic agents.
Physicochemical Properties & Structural Identity
The strategic placement of a fluorine atom at the C5 position and a nitro group at the C7 position of the oxindole core fundamentally alters the molecule's electron density, lipophilicity, and reactivity profile[5].
Quantitative Data Summary
The following table summarizes the core chemical properties of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one and its primary downstream derivative, 7-amino-5-fluoroindolin-2-one[6][7].
| Property | 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one | 7-Amino-5-fluoroindolin-2-one (Derivative) |
| CAS Number | 1082990-05-3 | 945381-62-4 |
| Molecular Formula | C8H5FN2O3 | C8H7FN2O |
| Molecular Weight | 196.13 g/mol | 166.15 g/mol |
| Structural Core | Oxindole (Lactam) | Oxindole (Lactam) |
| C5 Substituent | Fluoro (-F) | Fluoro (-F) |
| C7 Substituent | Nitro (-NO2) | Amino (-NH2) |
| Topological Polar Surface Area (TPSA) | ~91.0 Ų | 55.1 Ų |
| Role in Drug Discovery | Advanced Precursor / Building Block | Functionalization Handle / Pharmacophore |
Structure-Activity Relationship (SAR) & Mechanistic Rationale
As an Application Scientist evaluating scaffolds for kinase inhibition, it is crucial to understand the causality behind the selection of the 5-fluoro and 7-nitro substitutions.
The Oxindole Core (ATP-Mimetic)
The oxindole moiety acts as a competitive inhibitor at the ATP-binding cleft of kinases (such as VEGFR-2, PDGFRβ, and c-Kit)[1][5]. The lactam NH acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor. Together, they form a critical bidentate hydrogen-bonding interaction with the backbone amides of the kinase hinge region[5].
The 5-Fluoro Effect
Halogenation at the C5 position—specifically fluorination—serves three distinct purposes:
-
Steric Fit & Affinity: The C5 position projects directly into a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom provides optimal van der Waals contacts without introducing excessive steric bulk[2][5].
-
Metabolic Stability: The C5 position of the indole/oxindole ring is highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution blocks this metabolic liability, significantly improving the pharmacokinetic half-life of the final drug[2].
-
Electronic Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the lactam NH, strengthening its hydrogen-bonding capacity with the hinge region.
The 7-Nitro Group as a Synthetic Handle
While the nitro group itself is rarely retained in the final drug due to potential toxicity (e.g., nitroreductase activation), it is an indispensable synthetic handle. The C7 position points toward the solvent-exposed region of the kinase cleft. By reducing the 7-nitro group to a 7-amino group (CAS: 945381-62-4), chemists gain a versatile nucleophilic site[4]. This allows for the attachment of solubilizing tails (e.g., dialkylaminoethyl groups) or targeting moieties via amidation, which drastically improves the aqueous solubility and cellular permeability of the final therapeutic[1].
Diagram 1: RTK signaling blockade by ATP-competitive oxindole derivatives.
Synthetic Workflows and Experimental Protocols
The transformation of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one into an active pharmaceutical ingredient (API) relies on highly controlled chemoselective reactions. The protocols below outline the standard industry methodologies, validated by patent literature (e.g., EP2157093 A1)[4].
Protocol 1: Chemoselective Catalytic Reduction to 7-Amino-5-fluoroindolin-2-one
Objective: To reduce the 7-nitro group to a primary amine without inducing hydrodefluorination at the C5 position. Causality & Rationale: Palladium on carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction. However, fluorinated aromatics are prone to defluorination under standard hydrogenation conditions. To prevent this, the reaction is conducted at ambient temperature and pressure, utilizing a strictly controlled catalytic load and a mild solvent system (ethanol) to suppress the cleavage of the C-F bond.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, round-bottom flask, dissolve 10.0 mmol of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 equivalents by weight). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert argon or nitrogen.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (repeat 3 times). Subsequently, evacuate and backfill with hydrogen gas via a balloon.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20-25°C) under 1 atm of H2.
-
Self-Validating Monitoring: Monitor the reaction strictly via LC-MS. The reaction is deemed complete when the precursor peak ( m/z 195[M-H]⁻) is entirely replaced by the product peak ( m/z 165 [M-H]⁻). Do not exceed the required reaction time to avoid defluorination.
-
Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess ethanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 7-amino-5-fluoroindolin-2-one as a solid.
Protocol 2: Knoevenagel Condensation for Pharmacophore Assembly
Objective: To couple the oxindole core with a pyrrole-3-carboxaldehyde derivative to form the active kinase inhibitor framework. Causality & Rationale: The C3 position of the oxindole contains acidic methylene protons (pKa ~15). Under mild basic catalysis, it readily undergoes a Knoevenagel condensation with aldehydes. The thermodynamic product is predominantly the Z-isomer, which is the biologically active conformation required to fit into the kinase ATP pocket[1][8].
Step-by-Step Methodology:
-
Reagent Mixing: Suspend 1.0 equivalent of the synthesized 7-amino-5-fluoroindolin-2-one and 1.05 equivalents of the target pyrrole-3-carboxaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a secondary amine base (e.g., piperidine, 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours.
-
Precipitation: As the highly conjugated Z-isomer forms, it typically precipitates out of the hot ethanol solution due to its lower solubility.
-
Collection: Cool the mixture to room temperature, filter the brightly colored (usually yellow/orange) precipitate, and wash with cold ethanol to yield the advanced intermediate.
Diagram 2: Synthetic workflow from the nitro-oxindole precursor to the final RTK inhibitor API.
Conclusion & Future Perspectives
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is far more than a simple chemical building block; it is a meticulously designed precursor that dictates the pharmacokinetic and pharmacodynamic success of downstream kinase inhibitors. The C5-fluorine ensures metabolic stability and optimal receptor binding, while the C7-nitro group provides a reliable synthetic pathway for late-stage functionalization[1][2][5]. Mastery of its chemical properties and the chemoselective protocols required for its manipulation is essential for any drug development professional engineering the next generation of targeted oncology therapeutics.
References
- Title: C8H5FN2O3 - Chemical Dictionary - Guidechem Source: guidechem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv5zebqWNByb4kcNtJUBA5ipWb-2fGhajEoKiwZhppg1FxWwJA2mSlgdlVWP6ai2iy0rK1DPAghylgoHKbgw3FO2arVJvK29x-aiUpPpkH7d3szXT_kq6fvG_SoYXwVNhK8RK86Pj4e8LDT1P9TOJW6zda]
- Title: 7-氨基-5-氟吲哚啉-2-酮| 7-Amino-5-fluoroindolin-2-one | 945381-62-4 - 乐研试剂 (Referencing Patent EP2157093 A1) Source: leyan.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErHxsISAuk1ZaVO7hFqLifEQDLJX6_UHT5HUAtQVedHrsnel9GfpcjJuL2LTFLFoLgvhIIlG02tw-_Ma4uwjkn_ncCqAHQqImJW2DFdUqtlpfVko3YgKNI9Pn4y_QUYRwu]
- Title: An In-Depth Technical Guide to Famitinib Malate: Chemical Structure, Properties, and Mechanism of Action - Benchchem Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuE5QFXo7Uo7SaO5RjVna7BJUPDgGu5r9rq2r3N-owx-bel4Ot2TK-ewyyC5j6hoHHcGBiRutrH0ux3yqWDwFTwJIGt0nOm9xYwSHY7NfNUdg9Gfl3bsE3MSaKPFH5RFNK3Ao2SUfZaMtF4pFbYFfHan0jU7dSlRb4pPlltRnh8C5KsX4qGNToEo2l4ik9JIasb--CzoGn2EtklWWq7DSxdgKBWxLNG0yOb99lIyCuNwZKTuWMToUnZ5u9ddL6gtlTnv0=]
- Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: cancertreatmentjournal.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkJExpVks5wp07wosWRooECbWZvzLh1vemu8CpG-UEEqJ_dBGNhG8pXyd7qWBJCoDCgPLOs2BEQENEdz10akytbPk_gI9oegEwrGv-2XIo0nz7h-URvduFpZfQKPHCKTu0asezTsXvBHaB2UvdGVgHWmwaJemev2insbyFp4ly9omGwNTLZSUScQYk8brW60ygIG3_-boCNP9kHsLEHnB5NuDLiIxS5TjoQg76oHLH]
- Title: 7-Amino-5-fluoroindolin-2-one | C8H7FN2O | CID 59250054 - PubChem Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP9yedY5ihMSNrQ5LLH8uYMubr9tOCC0dxreftlBrtrvMyQRMhjukoO418OOtA9eJU8jgLmESb_qCGlADa8McZMeGwQGUpV5agkZ2XNMJGIPtVdXoKwmDG3KG86ulm44GNfFa8Mx15OpIotphR]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-fount.com [bio-fount.com]
- 4. 7-氨基-5-氟吲哚啉-2-酮 | 7-Amino-5-fluoroindolin-2-one | 945381-62-4 - 乐研试剂 [leyan.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Amino-5-fluoroindolin-2-one | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
